molecular formula C15H15NO4S2 B12494701 2-{[(Benzylsulfanyl)acetyl]amino}benzenesulfonic acid

2-{[(Benzylsulfanyl)acetyl]amino}benzenesulfonic acid

Cat. No.: B12494701
M. Wt: 337.4 g/mol
InChI Key: OIKIZURXWJTCJC-UHFFFAOYSA-N
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Description

2-{[(Benzylsulfanyl)acetyl]amino}benzenesulfonic acid is an organic compound with a complex structure that includes a benzylsulfanyl group, an acetyl group, and a benzenesulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzylsulfanyl)acetyl]amino}benzenesulfonic acid typically involves multiple steps, starting with the preparation of the benzylsulfanylacetyl intermediate. This intermediate is then reacted with aminobenzenesulfonic acid under specific conditions to yield the final product. Common reagents used in these reactions include benzyl chloride, thiourea, and acetic anhydride. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzylsulfanyl)acetyl]amino}benzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the acetyl group, yielding the corresponding amine.

    Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of sulfonate esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the benzylsulfanyl group yields sulfoxides or sulfones, while reduction of the acetyl group produces the corresponding amine. Substitution reactions can lead to a variety of sulfonate esters or amides.

Scientific Research Applications

2-{[(Benzylsulfanyl)acetyl]amino}benzenesulfonic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[(Benzylsulfanyl)acetyl]amino}benzenesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. The sulfonic acid moiety can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Benzylsulfanyl)acetyl]amino}-4,5-dimethoxybenzoic acid
  • 2-{[(Benzylsulfanyl)acetyl]amino}-N-isobutylbenzamide
  • 2-{[(Benzylsulfanyl)acetyl]amino}-N-(4-ethylphenyl)benzamide

Uniqueness

2-{[(Benzylsulfanyl)acetyl]amino}benzenesulfonic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzylsulfanyl and sulfonic acid groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H15NO4S2

Molecular Weight

337.4 g/mol

IUPAC Name

2-[(2-benzylsulfanylacetyl)amino]benzenesulfonic acid

InChI

InChI=1S/C15H15NO4S2/c17-15(11-21-10-12-6-2-1-3-7-12)16-13-8-4-5-9-14(13)22(18,19)20/h1-9H,10-11H2,(H,16,17)(H,18,19,20)

InChI Key

OIKIZURXWJTCJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2S(=O)(=O)O

Origin of Product

United States

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